B1578614 Amphipathic peptide Tx348

Amphipathic peptide Tx348

Cat. No.: B1578614
Attention: For research use only. Not for human or veterinary use.
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Description

Amphipathic peptide Tx348 (UniProt ID: B8XH50) is a bioactive peptide identified through mass spectrometry-based proteomic analysis of venom components using in-solution digestion methods . This property is critical for membrane interactions, a hallmark of antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and venom-derived toxins .

Properties

bioactivity

Antimicrobial

sequence

FIMDLLGKIF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Amphipathic Peptides

Amphipathic peptides are characterized by their α-helical or β-sheet conformations, enabling selective interactions with lipid bilayers. Below, Tx348 is contextualized against key analogues:

2.1 Structural and Functional Analogues
2.1.1 L5K5W6 (KKLLKWLKKLL-amide)
  • Design : A synthetic 11-residue cationic peptide with leucine (hydrophobic) and lysine (charged) residues arranged to form an amphipathic α-helix. Tryptophan (W) is positioned at the hydrophilic-hydrophobic interface to enhance membrane insertion .
  • Activity : Exhibits broad-spectrum antimicrobial activity by disrupting bacterial membranes via electrostatic attraction (positive charge) and hydrophobic penetration .
  • Comparison with Tx348: While Tx348’s sequence is unknown, its amphipathic classification suggests analogous mechanisms. However, Tx348’s natural origin (venom) may confer unique target specificity compared to synthetic L5K5W6 .
2.1.2 Lycotoxin-1 (LCTX)
  • Origin: Spider venom-derived α-helical peptide with a hydrophilic face (+7 charge) and hydrophobic face (leucine, isoleucine) .
  • Activity : Permeabilizes prokaryotic membranes and insect cuticles via charge-mediated binding and hydrophobic insertion. Also investigated for insecticidal applications .
  • Comparison with Tx348: Both are venom-derived amphipathic peptides, but Tx348’s grouping with neurotoxins (e.g., Tx-2) suggests divergent targets, possibly ion channels rather than microbial membranes .
2.1.3 sC18 Variants
  • Design : Shortened, pH-responsive CPPs optimized for drug delivery. A near-perfect amphipathic helix enhances endosomal escape and siRNA delivery .
  • Activity : Achieves >80% gene silencing in vitro via membrane fusion and cargo release .
  • Comparison with Tx348 : Tx348’s lack of reported delivery applications contrasts with sC18’s therapeutic focus. Structural optimization in sC18 highlights how Tx348 could be engineered for similar purposes .
2.2 Biophysical and Functional Metrics

The table below summarizes key properties of amphipathic peptides compared to Tx348 (inferred data in italics):

Peptide Origin Length Charge Structure Key Function Reference
Tx348 Venom Unknown Unknown α-helical Membrane disruption, ion modulation?
L5K5W6 Synthetic 11 +5 α-helical Antimicrobial
Lycotoxin-1 Spider venom 27 +7 α-helical Antimicrobial, insecticidal
sC18 (shortened) Synthetic 18 +6 α-helical siRNA delivery
2.3 Mechanism of Action
  • Membrane Interaction : Like L5K5W6 and lycotoxin-1, Tx348 likely disrupts membranes via (1) electrostatic attraction to anionic surfaces (e.g., bacterial membranes) and (2) hydrophobic insertion, causing leakage or pore formation .
  • Selectivity: High positive charge (>+6) correlates with efficacy in active peptides (e.g., lycotoxin-1), whereas inactive peptides have lower charges (+2–+4.5) . Tx348’s charge is unspecified but likely falls within the active range given its venom-derived toxicity .
  • Structural Dynamics : MDM2-binding p53 peptides adopt α-helical conformations with critical hydrophobic residues (Phe19, Trp23) . If Tx348 shares this topology, it may target protein-protein interfaces or lipid bilayers .

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